molecular formula C11H14OSe B1202226 Furan, tetrahydro-2-[(phenylseleno)methyl]- CAS No. 65539-72-2

Furan, tetrahydro-2-[(phenylseleno)methyl]-

Cat. No. B1202226
CAS RN: 65539-72-2
M. Wt: 241.2 g/mol
InChI Key: STVRMJDABAVWDF-UHFFFAOYSA-N
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Description

Furan, tetrahydro-2-[(phenylseleno)methyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of compound 'Furan, tetrahydro-2-[(phenylseleno)methyl]-' involves the reaction of furan with phenylselenomethyl bromide in the presence of a reducing agent to obtain the desired product.

Starting Materials
Furan, Phenylselenomethyl bromide, Reducing agent

Reaction
Step 1: Dissolve furan in a suitable solvent such as dichloromethane., Step 2: Add phenylselenomethyl bromide to the reaction mixture., Step 3: Add a reducing agent such as sodium borohydride to the reaction mixture., Step 4: Stir the reaction mixture at room temperature for several hours., Step 5: Isolate the product by column chromatography or other suitable purification methods., Step 6: Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectroscopy.

Scientific Research Applications

Furan, tetrahydro-2-[(phenylseleno)methyl]- has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In biochemistry, it has been used as a tool for studying protein structure and function. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of furan, tetrahydro-2-[(phenylseleno)methyl]- is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. It may also interact with proteins in a specific manner, leading to changes in their structure and function.

Biochemical And Physiological Effects

Furan, tetrahydro-2-[(phenylseleno)methyl]- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in inflammation and cancer development. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of furan, tetrahydro-2-[(phenylseleno)methyl]- is its high purity and yield, making it suitable for use in scientific research. It is also relatively stable and easy to handle. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving furan, tetrahydro-2-[(phenylseleno)methyl]-. One area of interest is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another area of interest is the use of furan, tetrahydro-2-[(phenylseleno)methyl]- as a tool for studying protein structure and function. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

properties

IUPAC Name

2-(phenylselanylmethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSe/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVRMJDABAVWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C[Se]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338821
Record name Furan, tetrahydro-2-[(phenylseleno)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan, tetrahydro-2-[(phenylseleno)methyl]-

CAS RN

65539-72-2
Record name Furan, tetrahydro-2-[(phenylseleno)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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